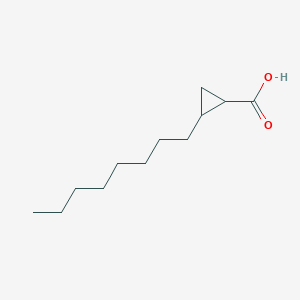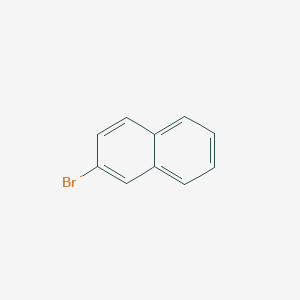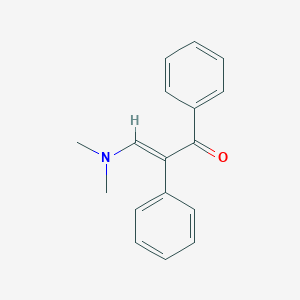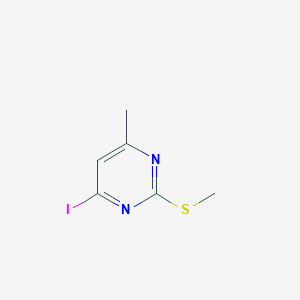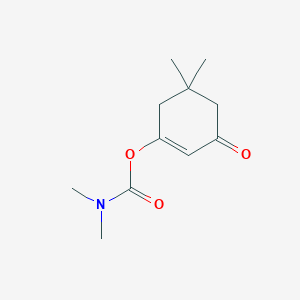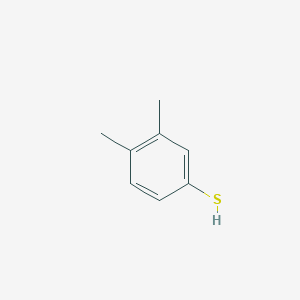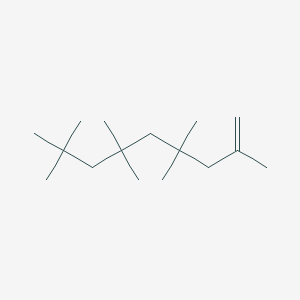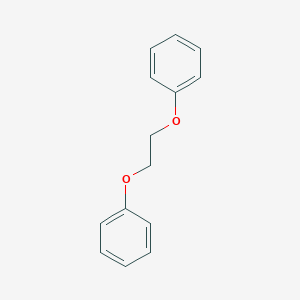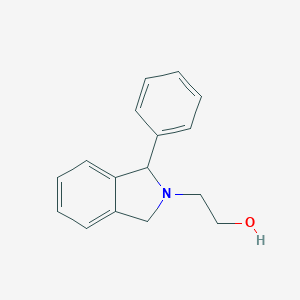
2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol
Übersicht
Beschreibung
This compound is a derivative of isoindole, a heterocyclic organic compound consisting of an indole partially saturated with two double bonds . The structure also suggests the presence of a phenyl group (a ring of 6 carbon atoms, C6H5-) and an ethanol group (C2H5OH).
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, isoindole derivatives can be synthesized from phthalic anhydride and various other compounds . The exact method would depend on the specific substituents and their positions on the isoindole ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoindole ring, the phenyl group, and the ethanol group. Isoindole derivatives are known to participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Synthesis of Benzoxazocine and Benzoxazonine Derivatives : Bremner and Thirasasana (1982) demonstrated that reacting cyanogen bromide with 2-(1-phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol leads to the synthesis of benzoxazocine and benzoxazonine derivatives, which are useful in creating the analgesic Nefopam (Bremner & Thirasasana, 1982).
Antimicrobial Agents : Kottapalle and Shinde (2021) synthesized compounds with antimicrobial properties by reacting 2-(1-phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol derivatives. These compounds showed significant antibacterial and antifungal activities (Kottapalle & Shinde, 2021).
Molecular Structure Studies : Percino et al. (2015) focused on the molecular structure of a similar compound, 1-phenyl-2-(2-pyridyl)ethanol, revealing insights into its stability and hydrogen bonds formation. Such information can be crucial in the development of related compounds (Percino et al., 2015).
Controlled Release of Bioactives : Zarandona et al. (2020) developed chitosan films containing β-cyclodextrin inclusion complexes with 2-phenyl ethanol for controlled release. This approach is significant in food and pharmaceutical applications for stabilizing volatile compounds (Zarandona et al., 2020).
Green Chemistry in Chemical Production : Yadav and Lawate (2011) described a green chemistry approach to producing 2-phenyl ethanol, an important chemical in perfumes and soaps, via hydrogenation of styrene oxide. This method is environmentally friendly and efficient (Yadav & Lawate, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-phenyl-1,3-dihydroisoindol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-11-10-17-12-14-8-4-5-9-15(14)16(17)13-6-2-1-3-7-13/h1-9,16,18H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVBVIRIZTVNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1CCO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517629 | |
| Record name | 2-(1-Phenyl-1,3-dihydro-2H-isoindol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol | |
CAS RN |
18409-76-2 | |
| Record name | 2-(1-Phenyl-1,3-dihydro-2H-isoindol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



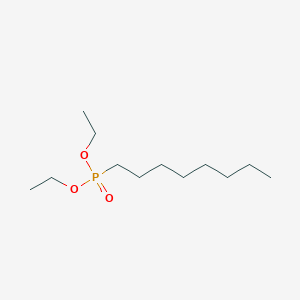
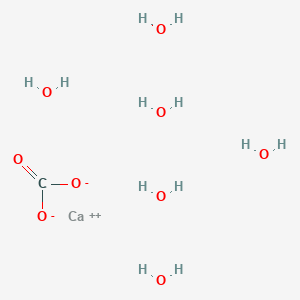
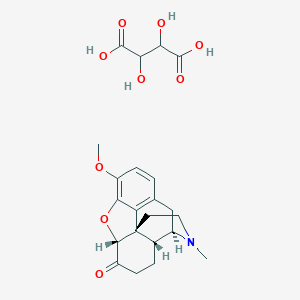
![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B93594.png)
